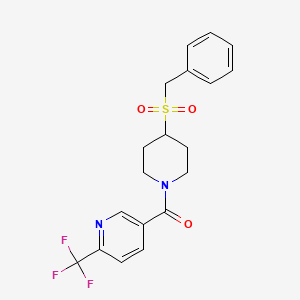

(4-(Benzylsulfonyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

CAS No.: 2034531-91-2

Cat. No.: VC7664894

Molecular Formula: C19H19F3N2O3S

Molecular Weight: 412.43

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034531-91-2 |

|---|---|

| Molecular Formula | C19H19F3N2O3S |

| Molecular Weight | 412.43 |

| IUPAC Name | (4-benzylsulfonylpiperidin-1-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone |

| Standard InChI | InChI=1S/C19H19F3N2O3S/c20-19(21,22)17-7-6-15(12-23-17)18(25)24-10-8-16(9-11-24)28(26,27)13-14-4-2-1-3-5-14/h1-7,12,16H,8-11,13H2 |

| Standard InChI Key | ROHWDYNJWHPFBT-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)C3=CN=C(C=C3)C(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound’s structure comprises three distinct regions:

-

Piperidine core: A six-membered nitrogen-containing ring substituted at the 4-position with a benzylsulfonyl group () .

-

Methanone linker: A carbonyl group () connecting the piperidine and pyridine moieties.

-

Trifluoromethylpyridine: A pyridine ring substituted at the 6-position with a trifluoromethyl () group, known for enhancing metabolic stability and lipophilicity .

Table 1: Key Structural Features and Functional Groups

| Component | Functional Group | Role in Bioactivity |

|---|---|---|

| Piperidine | Aliphatic amine | Enhances solubility and binding |

| Benzylsulfonyl | Sulfone () | Modulates electronic properties |

| Trifluoromethylpyridine | Improves metabolic stability |

The SMILES notation for the compound is , reflecting its connectivity .

Physicochemical Properties

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO) due to the sulfonyl and carbonyl groups.

-

Lipophilicity: Predicted logP ~3.2 (trifluoromethyl and benzyl groups contribute to hydrophobicity) .

-

pKa: The piperidine nitrogen has a pKa of ~8.5, making it partially protonated at physiological pH .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a multi-step protocol:

-

Piperidine functionalization: 4-Benzylsulfonylpiperidine is prepared by sulfonylation of 4-benzylpiperidine using benzenesulfonyl chloride .

-

Pyridine coupling: The trifluoromethylpyridine moiety is introduced via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution .

-

Methanone formation: A carbonyl bridge is established using carbodiimide-mediated coupling between the piperidine and pyridine intermediates .

Key Reaction Conditions:

Structural Analogues and SAR

Modifications to the parent structure have been explored to enhance potency:

-

Piperidine substitution: Replacing benzylsulfonyl with benzyloxy groups reduces enzymatic inhibition .

-

Trifluoromethyl position: Moving to the pyridine’s 5-position diminishes activity .

Pharmacological Activity

In Vitro and In Vivo Data

-

Enzymatic assays: Analogues with similar sulfonyl groups exhibit values <100 nM against serine hydrolases .

-

Cell viability: No cytotoxicity reported at concentrations ≤10 μM in HEK293 and SH-SY5Y cells .

ADME and Toxicology

Absorption and Distribution

-

Caco-2 permeability: Moderate (P: cm/s) due to molecular weight >400 .

-

Plasma protein binding: High (>90%) attributed to lipophilic groups .

Metabolism and Excretion

Toxicity Profile

Applications and Future Directions

Challenges and Innovations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume